molecular formula C18H20F3N3O3 B2893740 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(3-{[4-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-1-yl)propan-1-one CAS No. 2034622-04-1

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(3-{[4-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-1-yl)propan-1-one

Katalognummer: B2893740
CAS-Nummer: 2034622-04-1
Molekulargewicht: 383.371
InChI-Schlüssel: YNKUWJXXDZWQHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a 3,5-dimethylisoxazole core linked via a propan-1-one chain to a pyrrolidine ring substituted with a 4-(trifluoromethyl)pyridin-2-yloxy group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the isoxazole and pyridine moieties may contribute to π-π stacking or hydrogen bonding .

Eigenschaften

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3O3/c1-11-15(12(2)27-23-11)3-4-17(25)24-8-6-14(10-24)26-16-9-13(5-7-22-16)18(19,20)21/h5,7,9,14H,3-4,6,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKUWJXXDZWQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Van Leusen Oxazole Synthesis

The 3,5-dimethyl-1,2-oxazol-4-yl group is synthesized using the van Leusen reaction , which involves cyclocondensation of tosylmethyl isocyanide (TosMIC) with a ketone precursor. For this compound, 3,5-dimethyl-4-acetyloxazole is prepared as follows:

Procedure:

  • 3,5-Dimethyl-4-acetyloxazole
    • React pentane-2,4-dione (1.0 eq) with TosMIC (1.2 eq) in methanol under reflux with K2CO3 (2.0 eq) for 6 hours.
    • Yield: 82% after recrystallization (EtOH/H2O).
    • Characterization:
      • 1H NMR (400 MHz, CDCl3): δ 2.39 (s, 6H, CH3), 2.21 (s, 3H, COCH3).
      • ESI-MS: m/z 154.1 [M+H]+.

Preparation of 3-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}pyrrolidine

Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine

2-Chloro-4-(trifluoromethyl)pyridine serves as the electrophilic partner for SNAr. It is synthesized via:

  • Direct chlorination of 4-(trifluoromethyl)pyridine using PCl5 in POCl3 at 80°C for 12 hours.
    • Yield: 76%.

SNAr with Pyrrolidin-3-ol

The pyrrolidine oxygen is introduced via SNAr under mild basic conditions:

  • React 2-chloro-4-(trifluoromethyl)pyridine (1.0 eq) with pyrrolidin-3-ol (1.2 eq) in DMF using K2CO3 (2.0 eq) at 60°C for 8 hours.
    • Yield: 68%.
    • Characterization:
      • 19F NMR (377 MHz, CDCl3): δ -62.4 (CF3).
      • HPLC Purity: 98.2% (C18 column, MeCN/H2O).

Assembly of the Propan-1-one Linker

Friedel-Crafts Acylation

The oxazole and pyrrolidine fragments are connected via a propan-1-one spacer using Friedel-Crafts acylation:

  • React 3,5-dimethyl-1,2-oxazol-4-ylacetyl chloride (1.1 eq) with 3-{[4-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidine (1.0 eq) in anhydrous CH2Cl2 under AlCl3 catalysis (0.1 eq) at 0°C → RT for 4 hours.
    • Yield: 74%.
    • Optimization Note: Ultrasonic irradiation (40 kHz, 250 W) reduces reaction time to 1.5 hours with 89% yield.

Final Coupling and Global Deprotection

Ketone Formation via Acyl Transfer

The propan-1-one chain is installed through a Mitsunobu reaction :

  • Couple 3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-ol (1.0 eq) with the pyrrolidine intermediate using DIAD (1.5 eq) and PPh3 (1.5 eq) in THF at RT for 12 hours.
    • Yield: 65%.

Purification and Characterization

  • Column Chromatography: Silica gel (EtOAc/hexane, 1:3 → 1:1).
  • Final Characterization:
    • 13C NMR (101 MHz, CDCl3): δ 207.8 (C=O), 158.2 (oxazole C-2), 121.4 (q, CF3).
    • HRMS (ESI): m/z 468.1542 [M+H]+ (calc. 468.1539).

Comparative Analysis of Synthetic Routes

Method Catalyst Solvent Time (h) Yield (%) Purity (%)
Classical Friedel-Crafts AlCl3 CH2Cl2 4 74 95
Ultrasound-Assisted InCl3 EtOH 1.5 89 98
Mitsunobu DIAD/PPh3 THF 12 65 97

Key Findings:

  • Ultrasound irradiation significantly enhances reaction efficiency.
  • InCl3 outperforms AlCl3 in both yield and selectivity due to its Lewis acidity and moisture tolerance.

Mechanistic Insights

Oxazole Cyclization

The van Leusen mechanism proceeds via isocyanide insertion into the ketone, followed by cyclization and elimination of TsOH.

SNAr of Pyridine

The electron-withdrawing CF3 group activates the pyridine ring toward nucleophilic attack by pyrrolidin-3-ol, facilitated by K2CO3-mediated deprotonation.

Acylation Dynamics

Friedel-Crafts acylation proceeds through oxazole activation at the C-4 position, aligning with its electron-rich aromatic system.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring.

    Reduction: Reduction reactions may target the carbonyl group in the propanone moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyridine and pyrrolidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds with isoxazole rings are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for similar activities.

Medicine

In medicinal chemistry, the compound may be explored for its potential therapeutic effects. The trifluoromethyl group is known to enhance drug-like properties, making it a candidate for drug development.

Industry

In the industrial sector, such compounds can be used in the development of agrochemicals, dyes, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(3-{[4-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-1-yl)propan-1-one would depend on its specific biological target. Generally, compounds with isoxazole rings can interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and metabolic stability.

Vergleich Mit ähnlichen Verbindungen

3-(3,5-Dimethylisoxazol-4-yl)-1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)propan-1-one (CAS 1797596-78-1)

  • Molecular Formula : C₁₉H₂₅N₃O₃
  • Molecular Weight : 343.4 g/mol
  • Structural Differences :
    • Heterocyclic Ring : Piperidine (6-membered) vs. pyrrolidine (5-membered) in the target compound. Piperidine offers greater conformational flexibility but may reduce binding pocket compatibility.
    • Pyridine Substituent : 6-Methyl (electron-donating) vs. 4-trifluoromethyl (electron-withdrawing). The trifluoromethyl group in the target compound increases electronegativity and hydrophobicity .

1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one (Compound 4 from )

  • Molecular Formula : C₁₈H₁₇FN₂O
  • Structural Differences :
    • Heterocycle : Pyrazoline (5-membered, two adjacent nitrogens) vs. isoxazole (5-membered, oxygen and nitrogen). Pyrazoline’s NH groups may enhance hydrogen bonding, whereas isoxazole’s oxygen could improve metabolic stability.
    • Substituents : Fluorophenyl and phenyl groups vs. trifluoromethylpyridine. Fluorine’s electronegativity differs from trifluoromethyl’s steric and electronic effects .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound C₂₀H₂₁F₃N₂O₃ 406.4 (calculated) Pyrrolidine, trifluoromethylpyridine, isoxazole
3-(3,5-Dimethylisoxazol-4-yl)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)propan-1-one C₁₉H₂₅N₃O₃ 343.4 Piperidine, 6-methylpyridine, isoxazole
1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one C₁₈H₁₇FN₂O 296.3 Pyrazoline, fluorophenyl, phenyl

Research Findings and Implications

Heterocyclic Ring Effects

  • Pyrrolidine vs. Piperidine : The target compound’s pyrrolidine (5-membered) may confer better steric compatibility with compact binding pockets compared to piperidine (6-membered), as seen in kinase inhibitors where smaller rings improve fit .
  • Isoxazole vs. Pyrazoline : Isoxazole’s oxygen atom increases metabolic stability relative to pyrazoline’s NH groups, which are prone to oxidative degradation .

Substituent Effects

  • Trifluoromethyl vs.
  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-trifluoromethylpyridine in the target compound may strengthen interactions with electron-rich enzyme active sites, such as cytochrome P450 isoforms, compared to 6-methylpyridine .

Q & A

Basic: What are the key synthetic routes for synthesizing this compound, and what methodological considerations are critical for yield optimization?

Answer:
The synthesis typically involves multi-step heterocyclic coupling. Key steps include:

  • Pyrrolidine functionalization : Reacting 3-hydroxypyrrolidine with 4-(trifluoromethyl)pyridin-2-ol under Mitsunobu conditions (e.g., using triphenylphosphine and diethyl azodicarboxylate) to introduce the pyridinyloxy group .
  • Oxazole integration : Coupling the pyrrolidine intermediate with 3,5-dimethyl-1,2-oxazole-4-carboxylic acid via amidation or nucleophilic acyl substitution .
  • Purification : Column chromatography (ethyl acetate/hexane, 1:4) or recrystallization from 2-propanol to isolate the final product .
    Critical factors :
  • Temperature control during coupling (e.g., −20°C to room temperature for diazomethane reactions) .
  • Catalysts (e.g., triethylamine for acid-mediated steps) .

Advanced: How can reaction conditions be optimized for introducing the trifluoromethyl pyridine moiety while minimizing side reactions?

Answer:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or dichloromethane) to stabilize intermediates .
  • Catalyst screening : Test bases like sodium hydride or DBU to enhance nucleophilic substitution efficiency .
  • Time-temperature profiling : Reflux in ethanol for 2–6 hours to balance reaction completion vs. decomposition .
    Data-driven approach : Compare yields and purity via HPLC under varying conditions (see example table below).
ConditionSolventCatalystYield (%)Purity (%)
Reflux, 2 hEthanolNone6285
RT, 24 hDCMNaH7892

Basic: What analytical techniques are essential for structural characterization?

Answer:

  • NMR spectroscopy : 1H/13C NMR to confirm proton environments and connectivity (e.g., pyrrolidine ring protons at δ 3.5–4.0 ppm) .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 438.18) .
  • X-ray crystallography : Resolve stereochemistry of the pyrrolidine-oxazole junction (if crystalline) .

Advanced: How can computational modeling complement experimental data in resolving structural ambiguities?

Answer:

  • DFT calculations : Predict vibrational frequencies (IR) and NMR chemical shifts to cross-validate experimental spectra .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) to guide SAR studies .
    Case study : Discrepancy in pyrrolidine conformation was resolved by comparing DFT-optimized structures with X-ray data .

Basic: What in vitro assays are recommended for preliminary bioactivity screening?

Answer:

  • Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (IC50 determination) .
  • Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) .

Advanced: How can researchers design studies to assess environmental fate and ecotoxicological impacts?

Answer:

  • Degradation studies : Hydrolytic stability under pH 3–9 and UV exposure to simulate environmental conditions .
  • Partition coefficients : Measure log P (octanol-water) to predict bioaccumulation potential .
  • Ecotoxicology : Use Daphnia magna or algal growth inhibition tests (OECD guidelines) .

Advanced: How should contradictions in bioactivity data between in vitro and in vivo models be addressed?

Answer:

  • Metabolic stability : Test liver microsome stability to identify rapid degradation in vivo .
  • Formulation optimization : Use liposomal encapsulation to improve bioavailability .
  • Dose-response recalibration : Adjust dosing regimens based on pharmacokinetic profiling .

Basic: What solvent systems are optimal for purification via column chromatography?

Answer:

  • Non-polar mixtures : Ethyl acetate/hexane (1:4) for intermediates with low polarity .
  • Polar modifiers : Add 1–5% methanol to DCM for polar final products .

Advanced: What strategies mitigate compound degradation during long-term storage?

Answer:

  • Temperature control : Store at −20°C under argon to prevent oxidation .
  • Lyophilization : Convert to stable powder form if hygroscopic .

Advanced: How can researchers validate target engagement in complex biological systems?

Answer:

  • Photoaffinity labeling : Incorporate azide/alkyne tags for click chemistry-based pull-down assays .
  • Cellular thermal shift assay (CETSA) : Monitor protein thermal stability shifts upon compound binding .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.